molecular formula C11H17N3 B13257246 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane

8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane

Cat. No.: B13257246
M. Wt: 191.27 g/mol
InChI Key: UCGOMOQZWFDSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane is a chemical compound with the molecular formula C12H19N3 and a molecular weight of 205.30 . This compound features a spirocyclic azaspiro[3.4]octane scaffold, a structure recognized in medicinal chemistry for its three-dimensionality and potential to improve the drug-likeness of novel substances . The integration of a 1-methyl-1H-pyrazole heterocycle makes this compound a valuable synthetic intermediate for researchers exploring new chemical spaces. The broader class of 6-azaspiro[3.4]octane derivatives has been identified as a key structural motif in the development of novel bioactive molecules. Scientific literature indicates that such spirocyclic compounds can serve as muscarinic receptor agonists, which are under investigation for their potential in treating central nervous system disorders like Alzheimer's disease and schizophrenia . Furthermore, structurally related spiroazetidine scaffolds have recently demonstrated promising in vitro antibacterial activity against M. tuberculosis , highlighting the utility of this structural class in infectious disease research . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

8-(2-methylpyrazol-3-yl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C11H17N3/c1-14-10(3-6-13-14)9-7-12-8-11(9)4-2-5-11/h3,6,9,12H,2,4-5,7-8H2,1H3

InChI Key

UCGOMOQZWFDSKO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CNCC23CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane typically involves the formation of the pyrazole ring followed by the construction of the spirocyclic structure. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with a suitable amine under acidic conditions to form the intermediate, which is then cyclized to yield the spirocyclic compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The spirocyclic structure also contributes to its stability and bioavailability.

Comparison with Similar Compounds

Structural Differences in Core and Substituents

The primary distinction between 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane and its analogs lies in the spiro core and peripheral substituents:

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Substituents (Positions) Key Functional Groups Biological Activity (if reported)
Target Compound 6-azaspiro[3.4]octane 8: 1-Methylpyrazole Pyrazole (H-bond donor/acceptor) Not explicitly reported in evidence
6d () 2,6-diazaspiro[3.4]octane 2: 5-Nitro-2-furoyl; 6: Benzyl; 8: Dimethylamine Nitrofuroyl (electron-withdrawing) Antimycobacterial (inferred from class)
17 () 2,6-diazaspiro[3.4]octane 2: 5-Nitro-2-furoyl; 6: Methylsulfonyl; 8: Triazolyl Methylsulfonyl (polar, stable) MIC 0.0124–0.0441 μg/mL vs MTb
Patent Compound () 1,7-Naphthyridine Morpholinyl; Pyrazolyl substituents Pyrazole; Morpholine Polymorphic stability (high purity)

Key Observations:

  • Substituent Effects : Nitrofuroyl (e.g., 6d, 17) and methylsulfonyl (17) groups enhance electron-withdrawing properties and metabolic stability compared to the target’s pyrazole moiety .
  • Biological Activity : Compound 17 demonstrates potent antitubercular activity (MIC <0.05 μg/mL), likely due to synergistic effects of nitrofuroyl and methylsulfonyl groups . The target compound’s pyrazole may prioritize selectivity over broad-spectrum potency.

Pharmacological Implications

  • Privileged Structures : The spiro[3.4]octane scaffold is recognized as a “privileged structure” for antimicrobial agents, with peripheral modifications dictating target specificity .
  • Pyrazole vs Nitrofuroyl : While pyrazole (target) offers moderate H-bonding, nitrofuroyl groups (analogs) provide stronger electrophilic character, enhancing covalent or electrostatic interactions with bacterial targets .

Biological Activity

8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane is a heterocyclic compound notable for its unique spirocyclic structure, which includes a pyrazole ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₇N₃
  • Molecular Weight : Approximately 191.27 g/mol
  • IUPAC Name : 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane

The spiro structure contributes to the compound's rigidity, which may influence its interactions with biological targets.

Antimicrobial Properties

Research indicates that 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli15 µg/mL
S. aureus10 µg/mL
C. albicans20 µg/mL

Anticancer Activity

The compound has also shown promising results in anticancer studies, where it appears to modulate pathways involved in cell proliferation and apoptosis. Its mechanism of action may involve interactions with specific enzymes and receptors associated with cancer cell metabolism.

Case Study: Breast Cancer Cell Lines
In a study evaluating the efficacy of 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane on breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 25 µM, indicating moderate potency against these cells. The study suggested that the compound induces apoptosis through caspase activation pathways.

The biological activity of 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane is believed to be mediated through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell growth.
  • Receptor Modulation : It may interact with specific receptors that regulate cell signaling pathways related to proliferation and survival.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and evaluating its pharmacokinetic properties to enhance its therapeutic potential.

Table 2: Summary of Research Findings

Study FocusKey FindingsReference
Synthesis OptimizationImproved yield through multi-step reactions
Pharmacological EvaluationModerate cytotoxicity with promising efficacy
Mechanistic InsightsInduces apoptosis via caspase pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.